

# Apitolisib pan-PI3K inhibitor comparison class I isoforms

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## Compound Focus: Apitolisib

CAS No.: 1032754-93-0

Cat. No.: S548972

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## Quantitative Comparison of PI3K Inhibitors

The table below summarizes the half-maximal inhibitory concentration (IC50) values in nanomolars (nM) for various PI3K inhibitors, providing a clear overview of their potency and selectivity profiles against the four Class I PI3K isoforms [1]. Please note that data for some inhibitors was not disclosed (nd) in the source.

Inhibitor	Other Names	Primary Target	PI3K $\alpha$ (nM)	PI3K $\beta$ (nM)	PI3K $\gamma$ (nM)	PI3K $\delta$ (nM)
Apitolisib	GDC-0980, RG 7422	PI3K/mTOR	5	27	14	7
Alpelisib	NVP-BYL719	$\alpha$	5	1200	250	290
Idelalisib	CAL-101, GS-1101	$\delta$	8600	4000	2100	19
Duvelisib	IPI-145	$\gamma/\delta$	1602	85	27	2.5
Copanlisib	BAY 80-6946	$\alpha/\delta$	Information not provided in table [1]			
Buparlisib	BKM120	pan-PI3K	Information not provided in table [1]			
Pictilisib	GDC-0941	pan-PI3K	Information not provided in table [1]			
Taselisib	GDC-0032	$\alpha$	Information not provided in table [1]			
GSK2636771		$\beta$	35,400	20	nd	40

### Key Insights from the Data:

- Apitolisib's Profile:** Apitolisib is a potent dual PI3K/mTOR inhibitor. It shows strong, balanced potency across all four Class I PI3K isoforms (IC50 values ranging from 5-27 nM) and also directly inhibits mTOR with a Ki of 17 nM [2]. This distinguishes it from isoform-selective inhibitors.
- Selective Inhibitors:** For comparison, Alpelisib is highly selective for the PI3K $\alpha$  isoform [1] [3], whereas Idelalisib and Duvelisib are primarily targeted against the PI3K $\delta$  and/or PI3K $\gamma$  isoforms, which are often targeted in hematologic cancers [1] [3] [4].

- **Other Pan-PI3K Inhibitors:** While Buparlisib and Pictilisib are also classified as pan-PI3K inhibitors, their specific IC50 data against all isoforms is not fully detailed in the provided search results [5].

## Experimental Data & Protocols

Here are the methodologies for key experiments cited in the data above, which are critical for interpreting the results.

**1. Enzymatic IC50 Determination for PI3K and mTOR [2]** This protocol describes how the potency (IC50/Ki) of **Apitolisib** was measured.

- **Objective:** To determine the inhibitory activity of compounds against Class I PI3K isoforms and mTOR kinase.
- **Methodology:**
  - **PI3K Assay:** A **fluorescence polarization (FP)** assay was used. Recombinant Class I PI3K isoforms produce PIP3, which competes with a fluorescently labeled PIP3 probe for binding to the GRP-1 protein. **Inhibition of PI3K reduces PIP3 production, leading to an increase in FP signal.**
  - **mTOR Assay:** A **LanthaScreen FRET** assay was employed. The phosphorylation of a GFP-tagged 4E-BP1 substrate by mTOR is detected by a terbium-labeled anti-phospho-4E-BP1 antibody. Inhibition of mTOR disrupts this energy transfer.
- **Data Analysis:** Dose-response curves are generated, and IC50 values (for PI3K) or apparent Ki values (for mTOR) are calculated using software that fits the data to a competitive binding or tight-binding inhibition model.

**2. Cellular Antiproliferative Assay [2]** This protocol assesses the functional consequence of pathway inhibition in cancer cell lines.

- **Objective:** To evaluate the impact of **Apitolisib** on cancer cell proliferation.
- **Cell Lines:** Commonly used lines include PC-3 (prostate cancer) and MCF7.1 (a derivative of MCF7 breast cancer cells).
- **Methodology:**
  - Cells are seeded in plates and allowed to adhere overnight.
  - The compound (e.g., **Apitolisib**) is added at various concentrations and incubated for several days (3-4 days).
  - Cell viability is quantified by adding **CellTiter-Glo reagent**, which measures ATP levels via luminescence as a proxy for metabolically active cells.
- **Data Analysis:** Luminescence data is used to generate dose-response curves, and the relative IC50 value for anti-proliferative activity is calculated.

**3. Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling [6]** This advanced translational methodology was used to bridge drug exposure to biomarker modulation and efficacy for **Apitolisib**.

- **Objective:** To characterize the relationships between **Apitolisib** exposure, modulation of phosphorylated AKT (pAkt), and tumor growth inhibition in both preclinical models and clinical trials.
- **Methodology:**
  - **Preclinical:** Mice bearing human tumor xenografts were treated with **Apitolisib**. Drug concentrations in plasma, pAkt levels in tumor tissue, and tumor volume were measured over time.
  - **Clinical:** Data from phase I clinical trial patients (e.g., drug exposure, pAkt levels in platelet-rich plasma as a surrogate, and tumor response) were analyzed.
- **Data Analysis:** Integrated mathematical (sigmoidal) models were built linking pAkt inhibition to tumor growth inhibition. The analysis quantified that a **minimum of 35-45% pAkt inhibition** was required to trigger tumor shrinkage [6].

## Clinical Development Context

Understanding the clinical trajectory of these drugs provides crucial context for their application.

Inhibitor	Status (as of search results)	Key Indications & Notes
<b>Apitolisib</b>	Clinical development discontinued	Investigated in solid cancers (renal, breast, etc.). Development was halted due to challenges in achieving a sufficient therapeutic window, despite evidence of target engagement and pathway modulation [6].
<b>Alpelisib</b>	FDA Approved	HR+/HER2- PIK3CA-mutated breast cancer [1] [3].
<b>Idealisib</b>	FDA Approved	Relapsed CLL, FL, and SLL [1] [3].
<b>Copanlisib</b>	FDA Approved	Relapsed Follicular Lymphoma (FL) [1] [3].
<b>Duvelisib</b>	FDA Approved	Relapsed or refractory CLL/SLL and FL [1] [3] [4].
<b>Buparlisib</b>	Development discontinued in breast cancer	Excessive toxicity limited its development in breast cancer, though it was investigated in other cancers like HNSCC [3].

Inhibitor	Status (as of search results)	Key Indications & Notes
<b>Taselisib</b>	Development discontinued	Development was halted due to strong side effects and only a minor survival benefit in breast cancer [3].

## PI3K-AKT-mTOR Pathway and Inhibitor Mechanism

The following diagram illustrates the signaling pathway targeted by these inhibitors, highlighting the specific nodes where different inhibitor classes act.



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## Key Comparative Analysis

- **Mechanistic Distinction:** **Apitolisib**'s dual inhibition of PI3K and mTOR offers a broader blockade of the pathway, potentially preventing escape mechanisms that can occur with PI3K-only inhibitors, such as feedback activation of mTORC1 [7]. However, this broader activity can also contribute to a narrower therapeutic index and greater toxicity [7] [6].
- **Isoform Selectivity vs. Broad Targeting:** The choice between a selective inhibitor (like Alpelisib for PIK3CA-mutant tumors) and a broader agent depends heavily on the biological context. Selective inhibitors can offer a better safety profile for defined patient populations, while pan-inhibitors or dual inhibitors may be considered when the driver mutation is less specific or in the context of resistance.

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